molecular formula C18H22N4O4S2 B2905536 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-04-8

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2905536
CAS No.: 449767-04-8
M. Wt: 422.52
InChI Key: SFAISODTMVJORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a chemical compound with the molecular formula C18H22N4O4S2 and is provided for research purposes only . This compound is part of the 4,5,6,7-tetrahydrothienopyridine class of heterocyclic compounds, a scaffold recognized as a critical structural motif in bioorganic chemistry and known to be present in molecules with a wide range of biological activities . Derivatives of the 4,5,6,7-tetrahydrothienopyridine scaffold have been investigated for various therapeutic applications, including as antiplatelet, anti-inflammatory, and antiviral agents, highlighting the research value of this chemical class . The structure features a dimethylsulfamoyl group and a benzamido substitution, which are common in pharmacologically active compounds and may contribute to target interaction, such as with enzymes or receptors. Researchers exploring novel fungicide leads may find this scaffold of particular interest, as recent studies have identified 4,5,6,7-tetrahydrothieno[3,2-b]pyridine as a novel and promising fungicide lead scaffold . This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-21(2)28(25,26)12-6-4-11(5-7-12)17(24)20-18-15(16(19)23)13-8-9-22(3)10-14(13)27-18/h4-7H,8-10H2,1-3H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAISODTMVJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares structural features of the target compound with five analogs derived from the evidence:

Compound Name / Substituents Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Structural Differences vs. Target Reference
Target: 2-(4-(N,N-Dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 4-(N,N-Dimethylsulfamoyl)benzamido Methyl C₁₉H₂₄N₄O₄S₂ 460.6 Reference compound for comparison. N/A
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-Cyanobenzamido Isopropyl C₁₉H₂₁ClN₄O₂S 404.9 Replaces dimethylsulfamoyl with cyano (-CN); isopropyl increases steric hindrance vs. methyl.
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (E)-4-Methylphenylmethyleneamino Methyl C₂₄H₂₇N₃O₂S 421.5 (est.) Lacks sulfamoyl group; methoxyphenyl at position 3 introduces polarity.
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 1-(4-Chlorophenyl)cyclopentanecarboxamido Acetyl C₂₂H₂₄ClN₃O₃S 446.0 Chlorophenyl and cyclopentane enhance lipophilicity; acetyl at position 6 may reduce metabolic stability.
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(N-Butyl-N-methylsulfamoyl)benzamido Dimethyl C₂₃H₃₁N₃O₄S₂ 477.6 Larger N-alkyl chain (butyl vs. dimethyl) on sulfamoyl; benzo[b]thiophene core differs from thieno.

Key Research Findings and Implications

Sulfamoyl vs. Cyano/Carbonyl Groups: The dimethylsulfamoyl group in the target compound provides stronger hydrogen-bonding capacity compared to the cyano group in or the carbonyl in . This may enhance target affinity in sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

Position 6 Substitution : Methyl (target) vs. isopropyl () or acetyl () influences steric effects. Isopropyl and acetyl groups may reduce membrane permeability due to increased bulk or polarity.

Chlorophenyl vs. Methoxyphenyl : Chlorine () increases lipophilicity and electron-withdrawing effects compared to methoxy (), which could impact both solubility and target engagement.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how do functional groups influence reaction efficiency?

The synthesis typically involves multi-step processes, including:

  • Core formation : Construction of the thieno[2,3-c]pyridine ring via cyclization reactions.
  • Functionalization : Introduction of the sulfamoylbenzamido group via amide coupling under conditions like EDCI/HOBt catalysis.
  • Selectivity control : Use of protecting groups (e.g., Boc) to prevent undesired side reactions . Efficiency is influenced by steric hindrance from the dimethylsulfamoyl group and the reactivity of the pyridine core. Optimized conditions (e.g., solvent polarity, temperature) are critical for high yields (>70%) .

Q. What analytical techniques are prioritized for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thienopyridine core and sulfamoylbenzamido substitution .
  • X-ray crystallography : Resolves conformational ambiguities, especially for the tetrahydrothienopyridine ring .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., incomplete coupling intermediates) .

Q. How are preliminary biological activities screened, and what are common target pathways?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or FRET-based methods.
  • Cellular models : Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. The sulfamoyl group and pyridine core suggest potential interactions with ATP-binding pockets or allosteric regulatory sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like catalyst loading, temperature, and solvent. Response surface methodology (RSM) identifies optimal conditions .
  • Process intensification : Use flow chemistry to enhance heat/mass transfer, particularly for exothermic amide coupling steps . Computational tools (e.g., DFT calculations) predict transition states to minimize side reactions like hydrolysis of the sulfamoyl group .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain discrepancies in efficacy.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that modulate in vivo responses .
  • Dose-response recalibration : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

  • Molecular docking : Screen virtual libraries against target structures (e.g., PDB entries) to prioritize substituents with favorable binding energies.
  • Molecular dynamics (MD) simulations : Evaluate conformational flexibility of the tetrahydrothienopyridine core under physiological conditions .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with activity trends .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Fragment-based design : Replace the dimethylsulfamoyl group with bioisosteres (e.g., sulfonamides, carbamates) to probe steric and electronic effects .
  • Regiochemical variation : Synthesize analogs with alternative substitution patterns on the pyridine ring to map binding site interactions .
  • Proteomic profiling : Use affinity chromatography-MS to identify off-target interactions driving toxicity .

Methodological Notes

  • Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Safety protocols : Follow OSHA guidelines for handling sulfonamide derivatives, including fume hood use and PPE (gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.